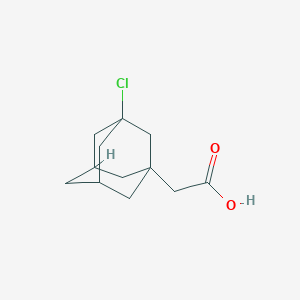

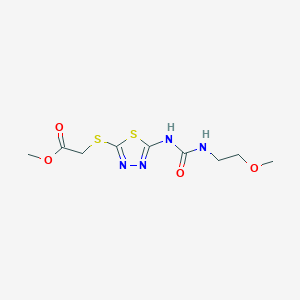

![molecular formula C13H8FN3O2S B2488544 N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-86-7](/img/structure/B2488544.png)

N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of thiazolopyrimidine . Thiazolopyrimidines are a class of heterocyclic compounds that have been found to exhibit a wide range of biological activities, such as anti-inflammatory, antihypertensive, psychopharmacological, antimicrobial, antibacterial, and antitumor .

Synthesis Analysis

Thiazolopyrimidines can be synthesized using a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives . The synthesis of these compounds has been implemented with excellent yields .Molecular Structure Analysis

The molecular structure of thiazolopyrimidines can be characterized using various spectroscopy techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR . The position of the fluorine atom on the pyrimidine nucleus and the self-assembly of compounds with varied types of non-covalent interactions have a significant influence on crystal packing .Chemical Reactions Analysis

The chemical reactions of thiazolopyrimidines involve the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reactions can result in the formation of various derivatives of thiazolopyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidines can be analyzed using various spectroscopy techniques . The introduction of different moieties at various positions of the phenyl pendant can affect the potency of the compounds .Applications De Recherche Scientifique

- Background : Thiazolo[3,2-a]pyrimidines, especially their 2-substituted derivatives, serve as promising scaffolds for designing new anticancer drugs .

- Research Findings : Some derivatives of this compound exhibit high antitumor activity. Researchers have explored their potential as anticancer agents, particularly in inhibiting cancer cell growth and inducing apoptosis . Further studies are needed to optimize their efficacy and safety.

- Background : The thiazolo[3,2-a]pyrimidine ring system offers synthetic potential and can be modified to enhance binding to biological targets .

- Research Findings : N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide and related compounds have demonstrated moderate-to-high antibacterial activity against various bacterial strains . These findings highlight their potential as antimicrobial agents.

- Research Findings : The synthesized thiazolo[3,2-a]pyrimidine compounds exhibit antifungal activity. Researchers observed moderate-to-high antifungal effects, suggesting their potential in combating fungal infections .

- Research Findings : Some derivatives of this compound have been evaluated for antioxidant properties. While more research is needed, initial results indicate potential antioxidant activity .

- Background : The thiazolo[3,2-a]pyrimidine moiety structurally resembles purine, making it amenable to modification for drug design .

Anticancer Activity

Antibacterial Properties

Antifungal Effects

Antioxidant Evaluation

Structural Modification for Drug Design

Functionalization of Active Methylene Group

Mécanisme D'action

Target of Action

Thiazolopyrimidine derivatives, a class to which this compound belongs, have been shown to possess high antitumor, antibacterial, and anti-inflammatory activities . This suggests that the compound may interact with a variety of biological targets, potentially including enzymes, receptors, or proteins involved in these pathways.

Mode of Action

The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . This suggests that the compound may interact with its targets through a mechanism similar to that of purine analogs, which often act as competitive inhibitors of enzymes.

Biochemical Pathways

Given the reported antitumor, antibacterial, and anti-inflammatory activities of thiazolopyrimidine derivatives , it can be inferred that the compound may affect pathways related to cell proliferation, bacterial growth, and inflammation.

Pharmacokinetics

A moderate level of lipophilicity was found to be advantageous for inhibition compared to other substituted derivatives , suggesting that the compound may have favorable absorption and distribution properties.

Result of Action

Given the reported antitumor, antibacterial, and anti-inflammatory activities of thiazolopyrimidine derivatives , it can be inferred that the compound may induce cell death in tumor cells, inhibit bacterial growth, and reduce inflammation.

Action Environment

The synthesis of similar compounds has been achieved via a one-pot catalyst-free procedure at room temperature , suggesting that the compound may be stable under a variety of conditions.

Safety and Hazards

Orientations Futures

Thiazolopyrimidines have shown promising results in various fields of pharmacology . Future research could focus on the development of new thiazolopyrimidines with enhanced anti-inflammatory activities and minimum toxicity . The design of analogues of biologically important compounds, replacement of a C–H bond or C–O bond with a C–F bond, and incorporation of fluorine atoms or fluorine-containing groups into heterocyclic compounds could significantly improve their pharmacological properties .

Propriétés

IUPAC Name |

N-(2-fluorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O2S/c14-9-3-1-2-4-10(9)16-11(18)8-7-15-13-17(12(8)19)5-6-20-13/h1-7H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIBSTCDXPYBEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![furan-2-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2488461.png)

![N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2488464.png)

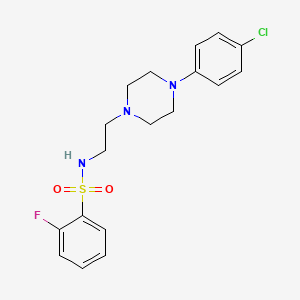

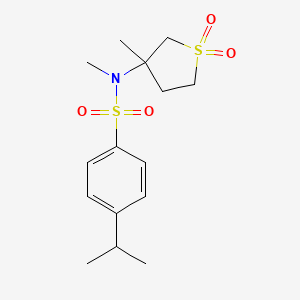

![4-Methyl-3-(nitromethyl)-2-(2-oxo-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}ethyl)cyclopentan-1-one](/img/structure/B2488465.png)

![1-[(Chloromethoxy)methyl]-4-methoxybenzene](/img/structure/B2488471.png)

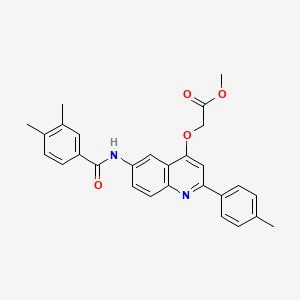

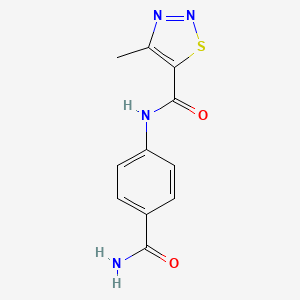

![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/no-structure.png)

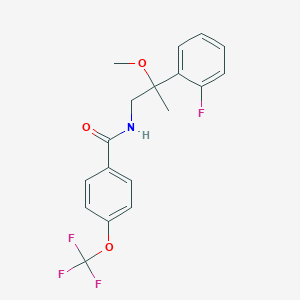

![3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2488480.png)

![tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate](/img/structure/B2488481.png)